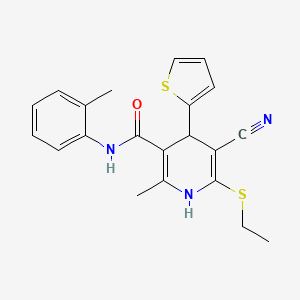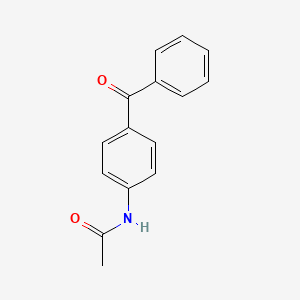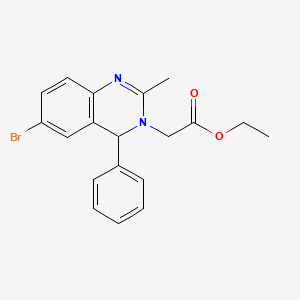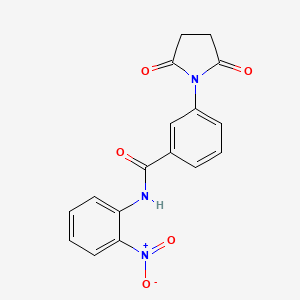
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as AEDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEDP is a heterocyclic compound that contains both a pyrazole and a pyridine ring, making it a valuable molecule for drug development and other research applications.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not yet fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in the development and progression of various diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in laboratory experiments, including its easy synthesis and relatively low cost. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another potential direction is the investigation of this compound as a potential antioxidant and anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Méthodes De Synthèse
The synthesis of 1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-ethyl-4-phenyl-1H-pyrazole-5-carbaldehyde with 2-hydroxypyridine in the presence of a catalyst such as piperidine. The reaction yields this compound as a white crystalline solid with a melting point of 201-203°C.
Applications De Recherche Scientifique
1-acetyl-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has also been studied for its anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-12-9-13(17,15(14-12)10(2)16)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHAKDHCZCGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)

![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-{[3-(2,4-dichlorophenoxy)propyl]amino}phenoxy)phenyl]butanamide](/img/structure/B5160483.png)


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
